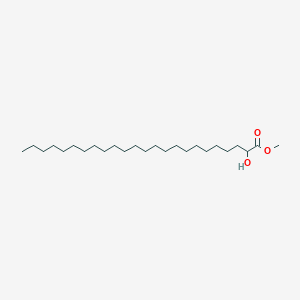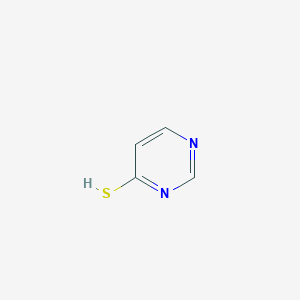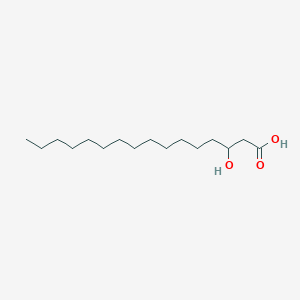
N-Acetylpsychosine
概要
説明
It is a valuable tool for studying the mechanisms of apoptosis and immune responses activated by dendritic cells . This compound holds potential in various scientific research fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: N-Acetylpsychosine can be synthesized through the glycosylation of sphingosine by uridine diphosphate-galactose: ceramide galactosyltransferase (EC 2.4.1.45) and degraded by ceramide β-galactosidase (EC 3.2.1.46) to sphingosine and galactose . The preparation involves treating total lipids extracted from tissues with [3H]acetic anhydride in toluene-methanol, followed by mild alkaline methanolysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the compound is available for research purposes from various chemical suppliers. The production typically involves the synthesis of the compound in controlled laboratory conditions to ensure purity and consistency.
化学反応の分析
Types of Reactions: N-Acetylpsychosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized ceramides, while reduction can yield reduced ceramide derivatives.
科学的研究の応用
N-Acetylpsychosine has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of apoptosis and immune responses activated by dendritic cells.
Biology: The compound is valuable in understanding the molecular mechanisms underlying cell death and immune responses.
Industry: The compound is used in research and development for creating new therapeutic agents and understanding disease mechanisms.
作用機序
N-Acetylpsychosine exerts its effects through several mechanisms:
Apoptosis Induction: The compound induces apoptosis in cells by affecting mitochondrial membrane potential and activating caspase pathways.
Immune Response Activation: It stimulates immune responses by activating dendritic cells and promoting mixed leukocyte reactions.
Molecular Targets and Pathways: this compound targets mitochondria, leading to changes in mitochondrial membrane potential and activation of apoptotic pathways.
類似化合物との比較
N-Acetylpsychosine is unique compared to other similar compounds due to its specific immunostimulatory properties and its role in studying apoptosis and immune responses. Similar compounds include:
Psychosine: A toxic metabolite that accumulates in Krabbe’s disease and induces cell death through apoptosis.
N-Acetyl-L-Cysteine: A compound with antioxidant, anti-inflammatory, and glutamate modulation activity, used in treating psychiatric disorders.
Galactosylceramide: Another glycosphingolipid involved in cellular processes but with different biological activities compared to this compound.
This compound stands out due to its specific role in immune response activation and apoptosis studies, making it a valuable tool in scientific research.
特性
IUPAC Name |
N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSOLRPKRHPEE-JDJMUKKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35823-61-1 | |
| Record name | N-Acetylpsychosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035823611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does N-Acetylpsychosine induce the formation of endocytic vesicles like its related compound, C6-ceramide?
A1: While the provided research [] demonstrates that exogenous C6-ceramide effectively induces endocytic vesicle formation and enlargement of late endosomes/lysosomes in mouse fibroblasts, this compound did not exhibit this effect. The study specifically tested various ceramide metabolites, including this compound, and found them to be inactive in causing vesicle formation when added exogenously.
Q2: What is the primary use of this compound in current research?
A2: Although not explicitly stated in the provided abstracts, one study mentions using this compound as an internal standard for a specific analytical technique []. This suggests its potential application in quantitative analysis, specifically in high-performance liquid chromatography (HPLC) for quantifying glycosphingolipids. This application likely stems from its structural similarity to other glycosphingolipids, allowing for consistent detection and quantification during analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















